![molecular formula C18H20N2O2 B5842788 3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)
3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide involves condensation reactions, starting from specific benzene derivatives and proceeding through amination with morpholine followed by cyclization with hydrazine hydrate (Lu et al., 2017), (Ji et al., 2018). This approach is typical for the synthesis of benzamide derivatives with specific substituents that influence their biological activity and molecular interactions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by X-ray diffraction techniques, revealing their crystalline forms and lattice constants. For instance, a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was found to crystallize in a triclinic system, with detailed lattice constants and angles provided by X-ray analysis and supported by density functional theory (DFT) calculations (Demir et al., 2015). This information is crucial for understanding the molecular geometry and electronic properties of the compound.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including amide formation and ring-opening reactions, influenced by their specific functional groups and structural conformations. For example, reactions with morpholine and piperidine result in amides, indicating the reactivity of the benzamide backbone towards nucleophilic substitution and ring transformations (Buggle et al., 1978).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. The detailed analysis of these properties is essential for understanding the compound's behavior in different environments and its potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and molecular geometry. Studies on benzamide derivatives highlight their potential as bioactive molecules, with specific derivatives showing distinct inhibitory capacity against certain cancer cell lines, indicating the importance of chemical structure in determining biological activity (Ji et al., 2018).
properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-5-4-6-15(13-14)18(21)19-16-7-2-3-8-17(16)20-9-11-22-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCQGXVOIRCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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